molecular formula C18H16N4O5S B7741248 2,6-dimethoxy-4-[(Z)-{2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]hydrazinylidene}methyl]phenol

2,6-dimethoxy-4-[(Z)-{2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]hydrazinylidene}methyl]phenol

Cat. No.: B7741248
M. Wt: 400.4 g/mol
InChI Key: POQVSPHJDYXGDL-OCKHKDLRSA-N
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Description

2,6-Dimethoxy-4-[(Z)-{2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]hydrazinylidene}methyl]phenol is a complex organic compound with potential applications in various scientific fields. Its structure includes a phenol group substituted with methoxy groups and a hydrazinylidene linkage to a thiazole ring, which is further substituted with a nitrophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethoxy-4-[(Z)-{2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]hydrazinylidene}methyl]phenol typically involves multiple steps:

    Formation of the Thiazole Ring: This can be achieved through the reaction of a thioamide with a haloketone under basic conditions.

    Nitration: The thiazole ring is then nitrated using a mixture of concentrated nitric and sulfuric acids.

    Hydrazinylidene Formation: The nitrophenyl thiazole is reacted with hydrazine hydrate to form the hydrazinylidene linkage.

    Phenol Substitution: Finally, the hydrazinylidene compound is coupled with 2,6-dimethoxyphenol under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethoxy-4-[(Z)-{2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]hydrazinylidene}methyl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to a quinone.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of a quinone derivative.

    Reduction: Formation of an amine-substituted thiazole.

    Substitution: Formation of various substituted phenol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2,6-dimethoxy-4-[(Z)-{2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]hydrazinylidene}methyl]phenol involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.

    Pathways Involved: It could modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethoxyphenol: A simpler phenol derivative with similar methoxy substitutions.

    4-Nitrophenylthiazole: A related thiazole compound with a nitrophenyl substitution.

    Hydrazinylidene Derivatives: Compounds with similar hydrazinylidene linkages.

Uniqueness

2,6-Dimethoxy-4-[(Z)-{2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]hydrazinylidene}methyl]phenol is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity not found in simpler analogs.

Properties

IUPAC Name

2,6-dimethoxy-4-[(Z)-[[4-(3-nitrophenyl)-1,3-thiazol-2-yl]hydrazinylidene]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O5S/c1-26-15-6-11(7-16(27-2)17(15)23)9-19-21-18-20-14(10-28-18)12-4-3-5-13(8-12)22(24)25/h3-10,23H,1-2H3,(H,20,21)/b19-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POQVSPHJDYXGDL-OCKHKDLRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C=NNC2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)/C=N\NC2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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